Crystal Packing Architecture: Monoclinic Z=8 vs. Orthorhombic Z=4 for 4-Iodo-2-methylaniline
Single-crystal X-ray diffraction establishes that 5-bromo-4-iodo-2-methylaniline crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 26.831 (5) Å, b = 5.3920 (11) Å, c = 12.217 (2) Å, β = 98.05 (3)°, V = 1750.1 (6) ų, Z = 8, and calculated density Dx = 2.368 Mg·m⁻³ [1]. The asymmetric unit contains two independent molecules connected by an N—H⋯N hydrogen bond with D⋯A = 3.300 (15) Å and an angle of 131°. In contrast, the mono-iodinated analog 4-iodo-2-methylaniline crystallizes in the orthorhombic space group P2₁2₁2₁ with a = 5.5910 (11) Å, b = 8.9410 (18) Å, c = 15.674 (3) Å, V = 783.5 (3) ų, Z = 4, and features a longer N—H⋯N hydrogen bond with D⋯A = 3.397 (15) Å and an angle of 174° [2]. The target compound thus packs with eight molecules per unit cell versus four for the mono-iodo analog, yielding a 20% higher crystal density (2.368 vs. ~1.97 Mg·m⁻³) and a 6% shorter N⋯N hydrogen-bond distance, indicative of more efficient solid-state packing.
| Evidence Dimension | Crystal structure and solid-state packing |
|---|---|
| Target Compound Data | Monoclinic P2₁/c; V = 1750.1 ų; Z = 8; Dx = 2.368 Mg·m⁻³; N⋯N = 3.300 (15) Å; N—H⋯N angle = 131° |
| Comparator Or Baseline | 4-Iodo-2-methylaniline: Orthorhombic P2₁2₁2₁; V = 783.5 ų; Z = 4; Dx ≈ 1.97 Mg·m⁻³; N⋯N = 3.397 (15) Å; N—H⋯N angle = 174° |
| Quantified Difference | ΔDx ≈ +0.40 Mg·m⁻³ (+20%); ΔN⋯N = −0.097 Å (−2.9%); ΔN—H⋯N angle = −43°; double the Z value (8 vs. 4) |
| Conditions | Single-crystal X-ray diffraction; Mo Kα radiation (λ = 0.71073 Å); T = 293 K (target) vs. 294 K (comparator) |
Why This Matters
The higher crystal density and distinct hydrogen-bond network directly affect physical properties relevant to procurement—including melting point, solubility, and long-term storage stability—making 5-bromo-4-iodo-2-methylaniline a predictably different solid from its mono-halogenated counterpart in terms of handling, formulation, and crystallinity-dependent reactivity.
- [1] Liu, Y.-J. & Dai, D.-S. (2012). 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E, 68, o1001. DOI: 10.1107/S160053681200921X. View Source
- [2] Zhu, H.-J. et al. (2008). 4-Iodo-2-methylaniline. Acta Crystallographica Section E, 64, o644. DOI: 10.1107/S1600536808004145. View Source
